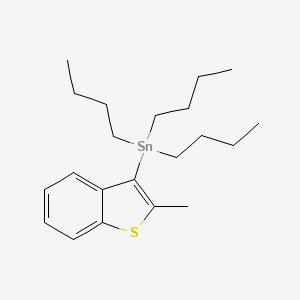

2-Methyl-3-(tributylstannyl) benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

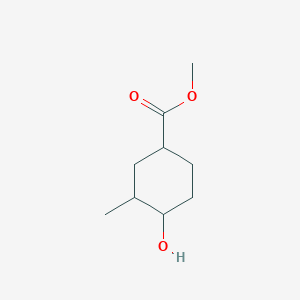

2-Methyl-3-(tributylstannyl) benzothiophene is a chemical compound with the molecular formula C21H34SSn. It is a derivative of benzothiophene, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of benzothiophene derivatives, such as 2-Methyl-3-(tributylstannyl) benzothiophene, often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(tributylstannyl) benzothiophene is based on the benzothiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The “2-Methyl” and “3-(tributylstannyl)” parts of the name indicate the positions of the methyl and tributylstannyl groups on the benzothiophene ring.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Reversibility in Radical Reactions : The reversibility of free-radical reactions involving aryltellurides with tributylstannyl radical highlights the potential for manipulating organic molecules in synthetic chemistry, providing insights into the development of new reaction pathways and mechanisms (Schiesser & Skidmore, 1996).

- Facile Route to Benzothiophenes : A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes demonstrates the compound's role in constructing complex heterocyclic structures, contributing to the development of pharmaceuticals and agrochemicals (Sheng, Fan, & Wu, 2014).

- Photochromic Fluorescence Switching : The synthesis of a novel photochromic fluorescence switching diarylethene incorporating a benzothiophene aryl unit shows its application in optical recording storage, indicating potential uses in data storage and photonics (Wang, Liu, & Liu, 2012).

Materials Science

- Optical and Electronic Applications : Research into poly(2-methyl-thieno[3,2-b]benzothiophene) and its derivatives explores their use in electronic devices, such as organic field-effect transistors, highlighting the compound's relevance in materials science and electronics (Lô, Adenier, Maurel, Aaron, Kozmik, & Svoboda, 2008).

Environmental Science

- Aerobic Microbial Cometabolism : Studies on the aerobic biotransformation of benzothiophene and its derivatives by microbial cultures reveal insights into environmental degradation processes, suggesting applications in bioremediation and pollution control (Fedorak & Grbìc-Galìc, 1991).

Propiedades

IUPAC Name |

tributyl-(2-methyl-1-benzothiophen-3-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7S.3C4H9.Sn/c1-7-6-8-4-2-3-5-9(8)10-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOMRIFZERXHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(SC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34SSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(tributylstannyl) benzothiophene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)

![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2631890.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)

![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631895.png)

![Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2631898.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)